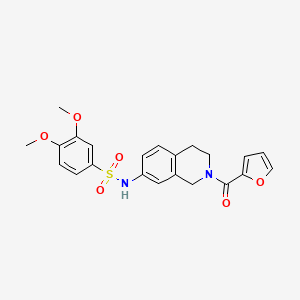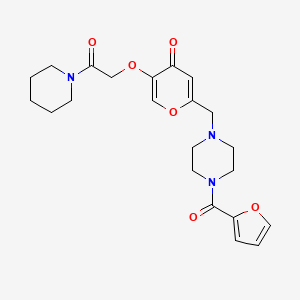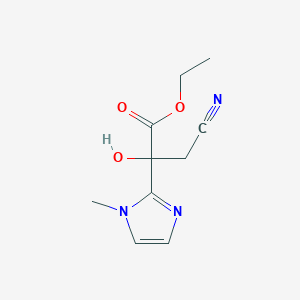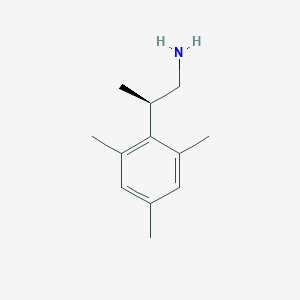![molecular formula C22H20Cl3N3O2S B2554262 6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216696-73-9](/img/structure/B2554262.png)
6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydrothieno[2,3-c]pyridine derivatives has been explored in various studies. In one approach, a series of 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives were designed using a molecular hybridization approach and synthesized from piperidin-4-one through a five-step synthesis process . This method demonstrates the potential for creating a diverse array of compounds within this chemical class, which could be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of tetrahydrothieno[2,3-c]pyridine derivatives has been characterized using various analytical techniques. For instance, the angular isoindole-6,12-dione derivatives, which are structurally related to the tetrahydrothieno[2,3-c]pyridine core, were studied using X-ray structural analysis to determine their conformation and intramolecular interactions . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within these molecules, which can influence their chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of tetrahydrothieno[2,3-c]pyridine derivatives has been investigated in the context of their potential as antibacterial agents. For example, a series of 6-tosyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues were synthesized and tested for their ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The study aimed to correlate the antibacterial activity with the electronic structure of the molecules, which was analyzed using valence molecular orbital calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyimides derived from pyridine-containing monomers, which share structural features with tetrahydrothieno[2,3-c]pyridine derivatives, have been extensively characterized. These polyimides exhibit good solubility in aprotic amide solvents and cresols, along with excellent thermal stability and mechanical properties . While not directly related to the compound , this study provides insight into the behavior of pyridine-containing polymers, which could be relevant for understanding the properties of small molecule derivatives.
Applications De Recherche Scientifique
Antimicrobial Activity
6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride and its derivatives demonstrate significant antimicrobial properties. For example, studies have shown that certain derivatives exhibit potent activity against bacterial strains like Proteus vulgaris and Pseudomonas aeruginosa, surpassing the effectiveness of standard drugs such as streptomycin and metronidazole in some cases (Kolisnyk et al., 2015). Additionally, other studies have indicated that related compounds like 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues show antibacterial activity against organisms such as Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).
Antitubercular and Antimycobacterial Properties
This compound has been utilized in the development of novel inhibitors targeting Mycobacterium tuberculosis. In particular, derivatives like tetrahydrothieno[2,3-c]pyridine-3-carboxamide based compounds have been evaluated for their in vitro activities against Mycobacterium tuberculosis and shown promising results (Nallangi et al., 2014). These findings highlight the potential for these compounds in treating tuberculosis.
Anticancer Potential
Research has also explored the anticancer applications of derivatives of this compound. For instance, studies have synthesized and tested derivatives for their antiproliferative activity against various cancer cell lines, revealing that certain derivatives exhibit significant cytotoxicity, suggesting potential use as anticancer agents (Hung et al., 2014).
Potential in Treating Neurological Disorders
There is evidence indicating that derivatives of this compound have potential in treating neurological disorders. For example, studies on tetrahydrothieno[2,3-c]pyridines have shown significant anticonvulsant activity, offering a promising avenue for the treatment of seizures and other neurological conditions (Ohkubo et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-benzyl-2-[(2,5-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O2S.ClH/c23-14-6-7-17(24)16(10-14)21(29)26-22-19(20(25)28)15-8-9-27(12-18(15)30-22)11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2,(H2,25,28)(H,26,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMYRVLWTJCURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)
![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)
![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)
![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)


![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)
![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)
![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)
![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)
![2,4-Dichloro-5-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2554199.png)
